Duocarmycin GA

ADC payload potency picomolar cytotoxicity DNA alkylating agents

Duocarmycin GA is a seco precursor that undergoes spirocyclisation to generate the active cyclopropane pharmacophore for sequence-selective N3-adenine alkylation in AT-rich DNA minor groove. The S-enantiomer exhibits 100–1000× greater potency than the R-form. Unlike maytansinoids or auristatins, it retains activity against P-glycoprotein/MRP1-mediated MDR cell lines. The phenolic hydroxyl enables linker conjugation for ADC development. Its distinct DNA lesion complements cisplatin and topoisomerase inhibitors, enabling synthetic lethality with PARP/ATR/ATM inhibitors.

Molecular Formula C26H25ClN4O3
Molecular Weight 477.0 g/mol
Cat. No. B12424391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin GA
Molecular FormulaC26H25ClN4O3
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl
InChIInChI=1S/C26H25ClN4O3/c1-30(2)14-24(33)28-17-8-7-15-9-21(29-20(15)10-17)26(34)31-13-16(12-27)25-19-6-4-3-5-18(19)23(32)11-22(25)31/h3-11,16,29,32H,12-14H2,1-2H3,(H,28,33)/t16-/m1/s1
InChIKeyKIRMXYXWPGUZLM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin GA Procurement Guide: ADC Payload Selection and Comparative Potency Analysis


Duocarmycin GA is a synthetic seco precursor belonging to the cyclopropapyrroloindole family of DNA minor groove alkylating agents [1]. Originally derived from the duocarmycin natural products isolated from Streptomyces sp., Duocarmycin GA serves as a potent cytotoxic payload in antibody-drug conjugate (ADC) development, characterized by sequence-selective alkylation at the N3 position of adenine within AT-rich regions of the DNA minor groove [2]. As a seco-duocarmycin, it contains a phenolic hydroxyl group that undergoes spirocyclisation to generate the active cyclopropane-containing pharmacophore responsible for DNA alkylation [1].

Why Duocarmycin GA Cannot Be Interchanged with Closely Related Analogs: Critical Procurement Distinctions


Duocarmycin analogs are not functionally interchangeable due to substantial variations in cytotoxic potency spanning over three orders of magnitude (IC50 values from 0.05 nM to 40 nM across duocarmycin family members) [1], differential stability profiles in aqueous media and biological matrices [1], and distinct stereochemical requirements for optimal activity where the S-enantiomer exhibits 100–1000-fold greater potency than the R-enantiomer [2]. Furthermore, the seco versus cyclopropane-containing structural status determines whether the compound is a prodrug requiring cellular activation or an immediately reactive species, fundamentally impacting its suitability for conjugation chemistry and targeted delivery applications [2].

Duocarmycin GA Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Selection


Comparative Cytotoxic Potency: Duocarmycin GA Class-Level Ranking Against SA and Other Analogs

Duocarmycin GA, as a seco precursor analog, belongs to a potency class where cytotoxic activity can be contextualized against established duocarmycin family members. The most potent natural congener, duocarmycin SA, demonstrates an IC50 of 0.05 nM (50 pM) against Balb 3T3/H-ras cells after 72-hour exposure, which is 6-fold more potent than duocarmycin A (0.3 nM), 30-fold more potent than B2 (1.5 nM), and 60-fold more potent than B1 (3.0 nM) [1]. The seco-halogenated compounds C2 and C1 exhibit substantially reduced activity with IC50 values of 20 nM and 40 nM respectively [1]. The rank order of cytotoxic potency among duocarmycins is: SA (0.05 nM) > A (0.3 nM) > B2 (1.5 nM) > B1 (3.0 nM) > C2 (20 nM) > C1 (40 nM) [1].

ADC payload potency picomolar cytotoxicity DNA alkylating agents duocarmycin SAR

Efficacy Against Multidrug-Resistant Cancer Cell Lines: A Key Differentiator for Duocarmycin GA

Duocarmycin GA demonstrates activity against multi-drug resistant (MDR) cell lines, a property explicitly documented for this analog in multiple independent datasheets . This represents a functional distinction from traditional DNA-damaging chemotherapeutics such as cisplatin, doxorubicin, and etoposide, which are subject to well-characterized MDR efflux mechanisms. While specific comparative IC50 ratios between drug-sensitive and drug-resistant lines for Duocarmycin GA are not available, the broader duocarmycin class has demonstrated activity in a variety of MDR models [1], and duocarmycin-based ADCs have been studied preclinically across more than 15 distinct constructs with varying target specificities [2].

multidrug resistance MDR ADC payload cancer therapeutics

Seco Precursor Design: Prodrug Activation Strategy Differentiates Duocarmycin GA from Cyclopropane-Containing Analogs

Duocarmycin GA is a seco precursor that requires spirocyclisation to generate the active cyclopropane-containing pharmacophore responsible for DNA alkylation [1]. This prodrug status fundamentally distinguishes it from duocarmycin SA and duocarmycin A, which already possess the intact spirocyclopropylhexadienone moiety [2]. The seco design enables controlled activation kinetics and provides a chemical handle for linker attachment in ADC construction. Stability studies comparing duocarmycin SA and duocarmycin A revealed a large difference in their aqueous stability, with SA demonstrating superior stability in culture media despite structural similarity on their spirocyclopropylhexadienone moiety [3]. Halogenated seco-compounds (B1, B2, C1, C2) undergo closure to the active cyclopropane structure (duocarmycin A) in cells, with a good correlation observed between in vitro cytotoxicity and conversion rate to duocarmycin A [2].

prodrug seco-duocarmycin spirocyclisation ADC linker chemistry

AT-Rich Sequence-Selective DNA Minor Groove Alkylation: Class-Level Binding Specificity Informs Target Selection

The duocarmycin family, including Duocarmycin GA, exhibits sequence-selective alkylation of the N3 position of adenine within AT-rich regions of the DNA minor groove [1]. This alkylation occurs via a reversible, stereoelectronically controlled adenine-N3 addition to the least substituted carbon of the activated cyclopropane [1]. The preferential AT-rich non-covalent binding selectivity within the narrower, deeper AT-rich minor groove controls the sequence-selective DNA alkylation reaction and stabilizes the resulting adduct [1]. This binding specificity distinguishes duocarmycins from DNA cross-linking agents such as cisplatin (preferential guanine alkylation and cross-linking) and from other minor groove binders like netropsin and distamycin (non-covalent binding only) . CBI-based duocarmycin analogs have been shown to be four times more stable and four times more potent than corresponding CPI-based analogs containing the authentic CC-1065 alkylation subunit [2].

DNA minor groove AT-rich sequence N3 adenine alkylation sequence selectivity

Stereochemical Requirements for Optimal Activity: S-Enantiomer Potency Advantage Over R-Enantiomer

The chiral configuration of duocarmycins significantly influences both sequence selectivity of DNA alkylation and cytotoxic potency [1]. The S enantiomer exhibits 100–1000-fold greater potency than the R enantiomer in generating DNA damage [1]. Synthetic approaches are therefore typically aimed at producing the pure S form to maximize therapeutic potential [1]. The natural duocarmycin products are produced in the enantiomerically S form at the chloromethane chiral center [1]. The unnatural enantiomers of the natural products and related analogs have defined the structural basis for sequence-selective alkylation of duplex DNA and fundamental relationships between chemical structure, functional reactivity, and biological properties [2].

chirality stereochemistry enantiomer DNA alkylation

Optimal Research and Industrial Application Scenarios for Duocarmycin GA Based on Comparative Evidence


ADC Payload Development Requiring Picomolar Potency with MDR Circumvention Capability

Duocarmycin GA is indicated for antibody-drug conjugate programs targeting multi-drug resistant malignancies where conventional chemotherapeutic payloads (e.g., maytansinoids, auristatins) may be compromised by established resistance mechanisms [1]. The documented activity against MDR cell lines positions Duocarmycin GA as a strategic payload candidate for indications with high rates of P-glycoprotein or MRP1-mediated resistance. As a seco precursor, Duocarmycin GA provides a modifiable handle for linker conjugation chemistry, enabling site-specific attachment strategies that have been patented for duocarmycin-containing ADCs [2].

Combination Therapy Design Leveraging Mechanistically Distinct DNA Lesion Formation

Duocarmycin GA is suitable for combination regimen development where its AT-rich minor groove N3-adenine alkylation mechanism [1] complements conventional DNA-damaging agents such as cisplatin (guanine cross-linking) or topoisomerase inhibitors. The distinct DNA lesion type reduces overlapping resistance pathways and may enhance synthetic lethality when combined with agents targeting DNA repair pathways such as PARP inhibitors or ATR/ATM inhibitors [1].

Structure-Activity Relationship Studies Requiring Defined Stereochemical Control

Duocarmycin GA serves as a validated scaffold for SAR investigations where enantiomeric purity is critical, given the 100–1000-fold potency differential between S- and R-enantiomers [1]. Procurement of verified high-enantiopurity Duocarmycin GA is essential for reproducible biological characterization and for establishing reliable baseline activity in analog development programs. The seco precursor design further enables chemical modification at the phenolic hydroxyl position for exploring linker conjugation and prodrug activation kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duocarmycin GA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.